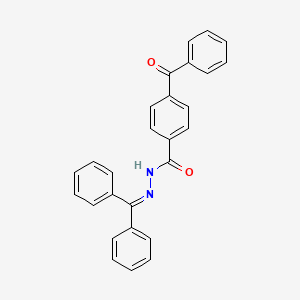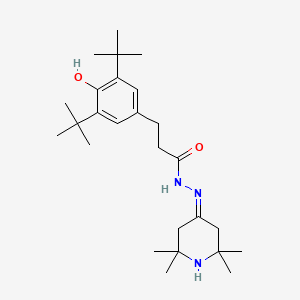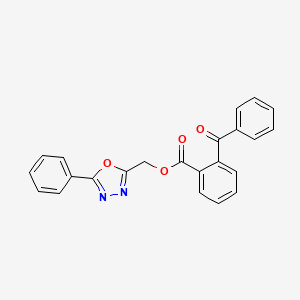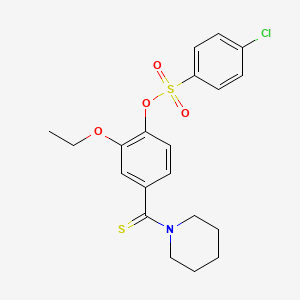![molecular formula C16H25NO B4898563 1-[4-(4-ethylphenoxy)butyl]pyrrolidine](/img/structure/B4898563.png)
1-[4-(4-ethylphenoxy)butyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-ethylphenoxy)butyl]pyrrolidine, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB belongs to the class of pyrrolidine compounds and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 1-[4-(4-ethylphenoxy)butyl]pyrrolidine is not fully understood. However, it is believed to work by inhibiting the activity of matrix metalloproteinases and reducing oxidative stress. This compound has also been shown to activate the Nrf2 pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to reduce the activity of matrix metalloproteinases, which play a role in the progression of cancer and inflammatory diseases. Additionally, this compound has been shown to protect neurons from oxidative stress and reduce the severity of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-[4-(4-ethylphenoxy)butyl]pyrrolidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound has been shown to have low toxicity and can be used at relatively high concentrations without causing adverse effects. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 1-[4-(4-ethylphenoxy)butyl]pyrrolidine. One area of research is the development of this compound-based therapies for the treatment of cancer and inflammatory diseases. Additionally, the study of this compound's neuroprotective properties could lead to the development of therapies for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to identify new therapeutic applications.
Synthesis Methods
The synthesis of 1-[4-(4-ethylphenoxy)butyl]pyrrolidine involves a multi-step process that includes the reaction of 4-ethylphenol with butyl bromide, followed by the reaction of the resulting product with pyrrolidine. The final product is purified through a series of distillation and recrystallization steps. The synthesis of this compound is a complex process that requires expertise in organic chemistry. However, the availability of this compound has increased due to advancements in synthetic methodologies.
Scientific Research Applications
1-[4-(4-ethylphenoxy)butyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been studied for its ability to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the progression of cancer and inflammatory diseases. Additionally, this compound has been shown to protect neurons from oxidative stress and reduce the severity of neurodegenerative diseases.
properties
IUPAC Name |
1-[4-(4-ethylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-2-15-7-9-16(10-8-15)18-14-6-5-13-17-11-3-4-12-17/h7-10H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLDLFRRBHSAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4898480.png)
![1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol](/img/structure/B4898487.png)






![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4898552.png)

![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4898569.png)
![diethyl [(2-oxo-1-azepanyl)methyl]phosphonate](/img/structure/B4898582.png)
![N-[3-(1H-indazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B4898588.png)
![ethyl 4-(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)-1-piperazinecarboxylate](/img/structure/B4898594.png)